2-Ethynyl-5-trifluoromethyl-benzonitrile
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Overview
Description
2-ethynyl-5-(trifluoromethyl)benzonitrile is an organic compound with the chemical formula C10H4F3N. This compound is known for its unique structure, which includes an ethynyl group and a trifluoromethyl group attached to a benzonitrile core. It is a key precursor to many functional materials used in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynyl-5-(trifluoromethyl)benzonitrile typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzonitrile with an acetylene source under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for 2-ethynyl-5-(trifluoromethyl)benzonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields.
Chemical Reactions Analysis
Types of Reactions
2-ethynyl-5-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-ethynyl-5-(trifluoromethyl)benzaldehyde.
Reduction: Formation of 2-ethynyl-5-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-ethynyl-5-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-ethynyl-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-ethynylbenzonitrile
- 2-ethynyl-5-methylbenzonitrile
- 2-ethynyl-5-chlorobenzonitrile
Uniqueness
2-ethynyl-5-(trifluoromethyl)benzonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable precursor in various synthetic applications.
Properties
Molecular Formula |
C10H4F3N |
---|---|
Molecular Weight |
195.14 g/mol |
IUPAC Name |
2-ethynyl-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C10H4F3N/c1-2-7-3-4-9(10(11,12)13)5-8(7)6-14/h1,3-5H |
InChI Key |
OGRONCRGBJHCNZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=C(C=C1)C(F)(F)F)C#N |
Origin of Product |
United States |
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